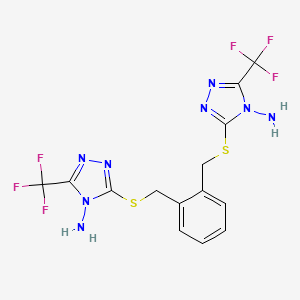
5,5'-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylenebis(methylene) core, sulfanediyl linkages, and trifluoromethyl-substituted triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) typically involves multiple steps, starting with the preparation of the 1,2-phenylenebis(methylene) core. This core is then functionalized with sulfanediyl groups and subsequently reacted with trifluoromethyl-substituted triazole precursors under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality and quantity .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) can undergo various chemical reactions, including:
Oxidation: The sulfanediyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole rings can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted triazole compounds.
Applications De Recherche Scientifique
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its trifluoromethyl-substituted triazole rings can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): Similar structure but with methyl groups instead of trifluoromethyl groups.
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-ethyl-4H-1,2,4-triazol-4-amine): Similar structure but with ethyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it distinct from other similar compounds and highlight its potential for various applications .
Propriétés
IUPAC Name |
3-[[2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N8S2/c15-13(16,17)9-23-25-11(27(9)21)29-5-7-3-1-2-4-8(7)6-30-12-26-24-10(28(12)22)14(18,19)20/h1-4H,5-6,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBQMWVIWSEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C(F)(F)F)CSC3=NN=C(N3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B7748479.png)
![6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748484.png)
![6-acetyl-3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748487.png)
![6-acetyl-3-[(dibenzylamino)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748492.png)
![6-acetyl-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinolin-4-one](/img/structure/B7748506.png)
![6-acetyl-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748514.png)
![6-acetyl-2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one](/img/structure/B7748522.png)
![5-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7748535.png)
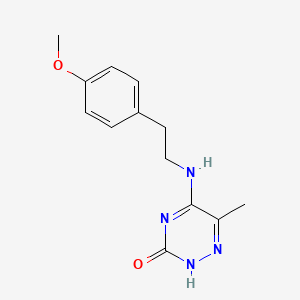
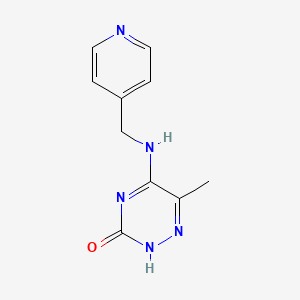
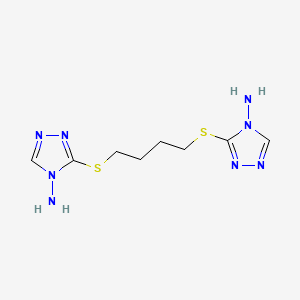
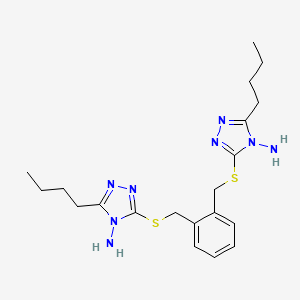
![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7748559.png)
![4-[(E)-[4-[(3,5-dimethylphenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7748563.png)
